molecular formula C19H16BrNO3 B1268800 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 354539-41-6

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1268800
M. Wt: 386.2 g/mol
InChI Key: WCOKPTKINORRTP-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. The compound belongs to the quinoline family, which is known for its broad range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and functional group transformations. For compounds similar to 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid, methodologies such as the Buchwald–Hartwig amination and intramolecular cyclization reactions are commonly employed. These methods provide access to a wide range of quinoline derivatives with high yields and selectivity (Bonacorso et al., 2018).

Scientific Research Applications

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline is an essential segment of both natural and synthetic compounds .

The synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions has been reported . The structures of all the products are characterized by 1H NMR, 13C NMR,19F NMR, and Fourier transform infrared spectroscopy and by elemental analysis .

  • Drug Discovery : Quinoline is a vital scaffold for leads in drug discovery . It’s used in the synthesis of a variety of pharmaceuticals due to its bioactive properties .

  • Synthetic Organic Chemistry : Quinoline and its derivatives have versatile applications in the field of synthetic organic chemistry . They’re used as building blocks in the synthesis of complex organic molecules .

  • Industrial Applications : Quinoline compounds are used in various industrial applications due to their unique chemical properties .

  • Biological Activities : Quinolines have been found to exhibit a wide range of biological activities, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory effects .

  • Environmental Science : Quinolines are also studied in environmental science due to their presence in coal tar, shale oil, and petroleum .

  • Material Science : Some quinoline derivatives are used in the development of dyes and pigments .

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline is an essential segment of both natural and synthetic compounds .

The synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions has been reported . The structures of all the products are characterized by 1H NMR, 13C NMR,19F NMR, and Fourier transform infrared spectroscopy and by elemental analysis .

properties

IUPAC Name

6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOKPTKINORRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359854
Record name 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid

CAS RN

354539-41-6
Record name 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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